molecular formula C8H14O4 B074967 2,3-Diethylsuccinic acid CAS No. 1186-79-4

2,3-Diethylsuccinic acid

Cat. No. B074967
CAS RN: 1186-79-4
M. Wt: 174.19 g/mol
InChI Key: KJXMXCRSMLOXBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-diethylsuccinic acid-related compounds often involves complex reactions starting from simpler precursors. For instance, derivatives of succinic acid can be synthesized from D-diethyl tartrate through processes involving ring formation, opening, reduction, and hydrolysis, yielding a total yield of 42% for some specific derivatives (Pan Xian-hua, 2011). Another example includes the synthesis of diethyl 2-(3-methoxypropyl) succinate, demonstrating the flexibility in substituting and modifying the succinic acid backbone to yield new compounds with desired functionalities (Hua Wen-hao, 2009).

Molecular Structure Analysis

The molecular structure of 2,3-diethylsuccinic acid and its derivatives plays a crucial role in its chemical behavior. The structural modifications, such as the addition of ethyl groups, can influence the compound's reactivity and interaction with other molecules. For example, studies on the crystal and molecular structures of diethyl 2, 3-dicyano-2, 3-diphenylsuccinate isomers reveal insights into the effects of substituent groups and bond length variations on the compound's properties and reactivity (Liu You-cheng et al., 1986).

Scientific Research Applications

  • Insulinotropic Potential : Esters of succinic acid, including variants like ethanediol-1,2-diethylsuccinate, have been studied for their insulinotropic potential, which could be beneficial in treating non-insulin-dependent diabetes mellitus. These compounds can modify the concentration-response relationship for glucose-stimulated insulin release (Ladrière et al., 1998).

  • Biosynthetic Activity in Pancreatic Islets : Certain esters of succinic acid, including ethanediol-1,2-diethylsuccinate, have shown the ability to stimulate biosynthetic activity in rat pancreatic islets, which could be advantageous for type-2 diabetes treatment. These esters act as nutrients in islet cells and stimulate both the biosynthetic and secretory activity of insulin-producing B-cells (Laghmich et al., 1998).

  • Chelation and Bioavailability in Biological Fluids : Ethylenediamine-N,N'-disuccinic acid, a biodegradable chelant, is useful for sequestering various metal cations. It's a biodegradable alternative to EDTA and has been analyzed for its binding ability and sequestration efficiency in different conditions, including biological fluids (Bretti et al., 2016).

  • Metabolic Imaging of the TCA Cycle : [1,4‐13C]‐diethylsuccinate has been explored as a novel imaging agent for hyperpolarized 13C metabolic imaging of the tricarboxylic acid (TCA) cycle in vivo. This could be significant for understanding metabolic disorders and diseases (Billingsley et al., 2014).

  • Synthesis of Pharmaceutical Intermediates : Various derivatives of 2,3-diethylsuccinic acid have been synthesized for use as intermediates in the production of pharmaceuticals and other chemicals, demonstrating the versatility of this compound in synthetic chemistry applications (Nechepurenko et al., 2021).

  • Electrolytic Dissociation Studies : The electrolytic dissociation of ethyl derivatives of succinic acid, including DL-2,3-diethylsuccinic and meso-2,3diethylsuccinic acids, has been studied, providing valuable insights into the properties of these compounds in various solutions (Kvaratskhelia & Kurtanidze, 2018).

Safety And Hazards

The safety data sheet for 2,3-Diethylsuccinic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2,3-diethylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-5(7(9)10)6(4-2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXMXCRSMLOXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922733
Record name 2,3-Diethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diethylsuccinic acid

CAS RN

35392-77-9, 35392-80-4, 1186-79-4
Record name racemic-2,3-Diethylbutanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name meso-2,3-Diethylbutanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Diethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
L Eberson - Acta. Chem. Scand, 1963 - actachemscand.org
The preparation of some succinic amides by Kolbe electrolysis of malonamic acids is described. Configurational relationships between diastereoisomeric acids, amides, and nitriles in …
Number of citations: 162 actachemscand.org
H Komber - Journal of the Chemical Society, Perkin Transactions 2, 1995 - pubs.rsc.org
The conformational behaviour of the meso and racemic isomers of aqueous 2,3-dimethyl-(1) and 2,3-diethylsuccinic acids (2) has been investigated at different degrees of titration. The …
Number of citations: 2 pubs.rsc.org
M Rätzsch, S Zschoche, V Steinert… - Die Makromolekulare …, 1986 - Wiley Online Library
Structural investigations on maleic anhydride (MAn) copolymers with ethene, propene and styrene, their products of hydrolysis, and their methyl half‐esters by means of 13 C NMR …
Number of citations: 27 onlinelibrary.wiley.com
E Kvaratskhelia, R Kurtanidze - Kimya Problemleri, 2018 - cyberleninka.ru
The original method suggested by authors for the analysis of processes of electrolytic dissociation of weak multibasic organic acids was used for the calculation of dissociation …
Number of citations: 5 cyberleninka.ru
E Kurtanidze, R Kurtanidze - Chemical Problems, 2018 - search.ebscohost.com
The original method suggested by authors for the analysis of processes of electrolytic dissociation of weak multibasic organic acids was used for the calculation of dissociation …
Number of citations: 0 search.ebscohost.com
AV Zorin, AR Chanysheva, AO Lenkova… - Russian Journal of …, 2019 - Springer
The interaction of lithium acylates α-carbanions (obtained via metallation of acetic, butyric, and isobutyric acids with lithium diisopropylamide) with 1,2-diiodoethane under argon in …
Number of citations: 2 link.springer.com
ALJ Beckwith - Australian Journal of Chemistry, 1960 - CSIRO Publishing
The relative yields of meso- and racernic-2,3-diethylsucoinic and 2-ethyl-3-methyl-glutaric acids from the reaction of di-tert.-butyl peroxide with n-butyric acid indicate that abstraction of …
Number of citations: 14 www.publish.csiro.au
HW Whitlock Jr, R Hanauer, MY Oester… - Journal of the …, 1969 - ACS Publications
A study of the diimide reduction of a,/3, 7, 5-tetraphenylporphyrin and 1, 2, 3, 4, 5, 6, 7, 8-octaethylpor-phyrin has been carried out. Diimide selectively c/j-hydrogenates porphyrins. The …
Number of citations: 372 pubs.acs.org
A Matsumoto, T Matsumura, S Aoki - Macromolecules, 1996 - ACS Publications
Radical polymerization of dialkyl muconates (dialkyl 2,4-hexadienoates) was investigated in an isotropic (amorphous) state, that is, solution or bulk polymerization, and in a crystalline …
Number of citations: 112 pubs.acs.org
R Quermann, R Maletz… - Liebigs Annalen der …, 1993 - Wiley Online Library
The enolates of fatty acid methyl esters 1a–g are dimerized in good yields (56 to 73%) by means of oxidative coupling with copper(II) bromide to dialkylated succinic esters 2a–g. The …

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